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molecular formula C8H7BrO3 B042474 2-Bromo-5-methoxybenzoic acid CAS No. 22921-68-2

2-Bromo-5-methoxybenzoic acid

Cat. No. B042474
M. Wt: 231.04 g/mol
InChI Key: ODHJOROUCITYNF-UHFFFAOYSA-N
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Patent
US05580950

Procedure details

To a three-necked flask equipped with a mechanical stirrer and condenser, 100 g of anisic acid and 600 ml of glacial acetic acid were added. A solution of 106 g of bromine in 300 ml of acetic acid was added, followed by the addition of water. The mixture was heated to boiling and allowed to cool. Approximately 130 g of 2-bromo-5-methoxybenzoic acid was obtained as fine needle crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[C:2]1[CH:7]=[CH:6][C:5](OC)=[CH:4][CH:3]=1.[Br:12]Br.O.[C:15]([OH:18])(=O)C>>[Br:12][C:7]1[CH:6]=[CH:5][C:4]([O:18][CH3:15])=[CH:3][C:2]=1[C:1]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)O
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
BrBr
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-necked flask equipped with a mechanical stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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